Fmoc-N-Me-Nle-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

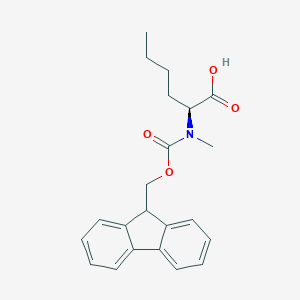

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZXDYZWHUAOEK-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427132 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-42-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-N-Me-Nle-OH: Synthesis, Application, and Advanced Protocols for Peptide Drug Development

This guide provides an in-depth exploration of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. Tailored for researchers, chemists, and professionals in drug development, this document offers a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and field-proven methodologies for its successful incorporation into peptide sequences. We will delve into the causality behind experimental choices, addressing the unique challenges posed by N-methylated amino acids and providing robust solutions to ensure high-yield, high-purity outcomes in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Importance of N-Methylated Amino Acids

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, employed to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity by inducing conformational constraints.[1] this compound, a derivative of the non-proteinogenic amino acid norleucine, is a valuable building block in this context. Norleucine itself is often used as an isosteric replacement for methionine to prevent oxidation, and its N-methylated form further enhances the peptide's pharmacokinetic profile.[2][3]

However, the synthesis and incorporation of N-methylated amino acids are not without challenges. The primary obstacle is the steric hindrance at the secondary amine, which can significantly impede coupling efficiency during SPPS.[4] This guide provides validated protocols to navigate these challenges effectively.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its proper handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 112883-42-8 | [1] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1] |

| Molecular Weight | 367.44 g/mol | |

| Appearance | White to off-white powder | [1] |

| Purity | ≥96.0% (HPLC) | |

| Melting Point | 112 - 125 °C | [1] |

| Optical Rotation | [α]²⁰D = -22 ± 2º (c=1 in DMF) | [1] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM |

Synthesis of this compound via On-Resin N-Methylation

While this compound is commercially available, its synthesis in the laboratory is often a cost-effective alternative, especially for large-scale needs. The Biron-Kessler method, an adaptation of the Fukuyama and Miller-Scanlan procedures, is a highly efficient on-resin strategy.[5] This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for selective N-methylation.

The core principle involves the temporary protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of the o-NBS group acidifies the amine proton, facilitating its abstraction and subsequent methylation.

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from the Biron-Kessler method for the synthesis of Fmoc-N-methylated amino acids on 2-CTC resin.[5]

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-L-Nle-OH

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

-

MilliQ Water

Procedure:

-

Resin Loading:

-

Swell 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

-

In a separate vial, dissolve Fmoc-L-Nle-OH (3 eq. relative to resin loading) in anhydrous DCM.

-

Add the Fmoc-L-Nle-OH solution to the swollen resin, followed immediately by DIPEA (9 eq.).

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the vessel and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution.

-

Agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x).

-

-

o-NBS Protection:

-

In a separate vial, dissolve o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.

-

Add the solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with NMP (5x).

-

-

N-Methylation:

-

Prepare a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP.

-

Add the methylation solution to the resin and agitate for 20 minutes. Causality: DBU is a non-nucleophilic strong base capable of deprotonating the o-NBS-protected amine, which is then readily methylated by the electrophilic DMS.

-

Drain and wash the resin with NMP (5x).

-

-

o-NBS Deprotection:

-

Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

-

Add the solution to the resin and agitate for 10 minutes. Repeat this step once more. Causality: 2-Mercaptoethanol acts as a nucleophile to cleave the sulfonamide bond, facilitated by the base DBU.

-

Drain and wash the resin with NMP (5x) and DMF (5x).

-

-

Fmoc Reprotection:

-

In a separate vial, dissolve Fmoc-OSu (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the solution to the resin and agitate for 2 hours.

-

Drain and wash the resin with DMF (5x) and DCM (5x).

-

-

Cleavage from Resin:

-

Prepare a cleavage solution of 1% TFA in DCM.

-

Add the cleavage solution (10 mL/g resin) to the resin and agitate for 2 minutes.

-

Drain the solution into a flask containing MilliQ water (30 mL). Causality: The highly acid-labile 2-CTC linker is cleaved by the mild TFA solution, while the low concentration of TFA prevents the cleavage of any acid-labile side-chain protecting groups if they were present. Draining into water immediately neutralizes the acid.

-

Repeat the cleavage step four more times, collecting the filtrate in the same flask.

-

Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by flash chromatography or recrystallization as needed.

-

Incorporation of this compound in Solid-Phase Peptide Synthesis

The successful incorporation of this compound into a growing peptide chain is the most critical phase of its application. The steric hindrance imparted by the N-methyl group necessitates optimized coupling conditions to achieve high yields and avoid deletion sequences.

Caption: Optimized SPPS cycle for coupling this compound.

Field-Proven Coupling Protocol

This protocol is designed to maximize coupling efficiency for the sterically hindered this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA or 2,4,6-Collidine

-

DMF or NMP

-

DCM

-

20% (v/v) Piperidine in DMF

-

Bromophenol Blue test solution (250 mg in 50 mL DMF)

Procedure:

-

Resin Preparation:

-

Ensure the peptide-resin is well-swollen in DMF or NMP.

-

Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[6]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-4 eq. relative to resin loading) and HATU (2.9-3.9 eq.) in DMF or NMP.

-

Add DIPEA (6-8 eq.). Causality: HATU is a highly potent uronium-based coupling reagent that forms a reactive OAt-ester, which is particularly effective for sterically hindered couplings.[4] DIPEA or the less nucleophilic collidine is used as the base to facilitate the reaction without causing significant racemization.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2 to 4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), this time can be extended or a double coupling can be performed.[7]

-

-

Monitoring for Completion:

-

Remove a small sample of resin beads and wash them with methanol.

-

Add a few drops of the Bromophenol Blue test solution.[4]

-

Interpretation:

-

Yellow beads: The coupling is complete (no free amines).

-

Blue or Green beads: The coupling is incomplete (free amines present).

-

-

If the test is positive (blue/green), drain the coupling solution, wash the resin with DMF (3x), and perform a second coupling with a fresh solution of activated this compound.[7]

-

-

Washing:

-

Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Proceed to the Next Cycle:

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Applications in Drug Discovery and Development

The incorporation of N-methylated norleucine serves multiple purposes in peptide drug design. Its primary role is to enhance metabolic stability by protecting the adjacent peptide bond from cleavage by proteases.[3] Furthermore, the linear, unbranched side chain of norleucine can participate in hydrophobic interactions within receptor binding pockets. N-methylation can also lock the peptide backbone into a specific conformation, potentially increasing binding affinity and selectivity for its target.

A notable area of application is in the development of therapeutics for neurodegenerative diseases. For instance, research has demonstrated that substituting methionine with its non-oxidizable isostere, norleucine, in amyloid-β peptides can mitigate their neurotoxic effects, highlighting its potential in Alzheimer's disease research.[8] The further addition of an N-methyl group to norleucine can be explored to improve the peptide's ability to cross the blood-brain barrier, a critical challenge in CNS drug development.

Conclusion

This compound is a powerful tool for the strategic optimization of peptide therapeutics. While its use introduces the synthetic challenge of steric hindrance, this can be reliably overcome through the application of optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring with qualitative tests like the bromophenol blue test are cornerstones of a successful strategy. By leveraging the protocols and insights provided in this guide, researchers can confidently incorporate this compound to develop next-generation peptide drugs with enhanced stability, bioavailability, and efficacy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemie.univie.ac.at [chemie.univie.ac.at]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. lifetein.com [lifetein.com]

A Comprehensive Technical Guide to the Solubility and Stability of Fmoc-N-Me-Nle-OH

Introduction: The Role of N-Methylation in Modern Peptide Synthesis

In the landscape of advanced peptide therapeutics, the strategic incorporation of modified amino acids is a cornerstone of rational drug design. N-methylated amino acids, such as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH, are instrumental in this pursuit. The introduction of a methyl group on the amide nitrogen of the peptide backbone imparts significant pharmacological advantages. These benefits include enhanced proteolytic stability, which can prolong the in-vivo half-life of peptide drugs, and the ability to modulate peptide conformation, which can be critical for receptor binding and biological activity.[1][2][3][4] However, the unique structural attributes of N-methylated amino acids also present distinct challenges in terms of solubility and stability, particularly concerning racemization during peptide synthesis.

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical understanding and practical, field-proven protocols to ensure its optimal use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₅NO₄ | [5] |

| Molecular Weight | 367.44 g/mol | [5] |

| Appearance | White to off-white powder | [5][6] |

| Melting Point | 114-121 °C | [5] |

| CAS Number | 112883-42-8 | [5] |

| Storage Conditions | 2-8°C, keep away from moisture | [5][6][7] |

Part 1: Solubility Profile of this compound

The solubility of Fmoc-protected amino acids is a critical parameter for efficient coupling reactions in SPPS.[8] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. The solubility of this compound is primarily dictated by the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the linear, nonpolar norleucine side chain.[9][10]

While exhaustive quantitative solubility data for this compound across all common laboratory solvents is not extensively published, a qualitative and estimated solubility profile can be constructed based on the behavior of structurally similar Fmoc-amino acids.[9][11]

Table of Estimated Solubility in Common SPPS Solvents:

| Solvent | Chemical Class | Predicted Solubility | Rationale & Practical Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most prevalent solvent in SPPS due to its excellent ability to dissolve Fmoc-amino acids and swell the polystyrene resin support.[9][12] Complete dissolution is expected at concentrations typically used for coupling reactions (0.2-0.5 M). |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is an effective alternative to DMF, offering similar or sometimes superior solvating properties for complex or aggregation-prone sequences. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | While a powerful solvent, its high boiling point can complicate removal. It is often used as a co-solvent to dissolve particularly difficult building blocks.[7][11] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately to Highly Soluble | The hydrophobicity of the Fmoc group and norleucine side chain suggests good solubility in DCM. It is frequently used for washing steps and in some coupling protocols.[11] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | THF can be used in SPPS, but its solvating power for some Fmoc-amino acids may be lower than that of DMF or NMP.[9][11] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble | Often used in the mobile phase for RP-HPLC purification, but less common as a primary solvent for coupling due to the limited solubility of many Fmoc-amino acids.[11] |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly to Very Slightly Soluble | The large, nonpolar Fmoc group significantly reduces solubility in polar protic solvents like alcohols.[8] |

Experimental Protocol: Gravimetric Determination of Solubility

Given that solubility can be influenced by factors such as temperature, water content, and lot-to-lot purity, empirical determination is strongly recommended. The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM)

-

Scintillation vials with screw caps

-

Analytical balance

-

Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (0.2 µm, PTFE)

-

HPLC vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure enough solid is added so that it remains undissolved after equilibration.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the vials to sit undisturbed for a short period to let the undissolved solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe, and filter it through a 0.2 µm syringe filter directly into a pre-weighed HPLC vial to remove any suspended solids.

-

Solvent Evaporation: Evaporate the solvent from the HPLC vial under a stream of nitrogen or in a vacuum concentrator.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the HPLC vial containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent extracted.

Caption: Workflow for solubility determination.

Part 2: Stability Profile of this compound

The stability of this compound is a critical consideration, primarily revolving around two key aspects: the lability of the Fmoc protecting group under various conditions and the stereochemical integrity (racemization) of the α-carbon during synthesis.

Racemization: The Predominant Stability Challenge

N-methylated amino acids are significantly more prone to racemization during peptide coupling than their non-methylated counterparts.[13][14] This heightened risk is a consequence of both electronic and steric effects. The steric hindrance from the N-methyl group can slow down the desired coupling reaction, prolonging the exposure of the activated amino acid to basic conditions.[13]

Mechanism of Racemization: The principal pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[13][15] The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base. This leads to the formation of a planar, achiral enolate intermediate, which can then be attacked by the incoming amine from either face, resulting in a mixture of L- and D-isomers in the final peptide.[13]

Caption: Racemization via oxazolone formation.

Factors Influencing Racemization:

-

Coupling Reagents: The choice of coupling reagent is paramount. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyAOP) are generally preferred. The use of carbodiimides like DIC should be accompanied by racemization-suppressing additives.[13]

-

Additives: Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are highly effective at minimizing racemization, superior to the older generation HOBt.[13]

-

Bases: The choice and amount of base are critical. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA), which can accelerate racemization.[16]

-

Solvents: Polar solvents have been shown to promote racemization.[14]

-

Temperature and Reaction Time: Increased temperature and prolonged coupling times, often employed to overcome the steric hindrance of N-methylated residues, can significantly increase the risk of racemization.[13]

Stability of the Fmoc Protecting Group

The Fmoc group is designed to be stable to acidic conditions but labile to bases, a principle of orthogonality that is fundamental to Fmoc-SPPS.[10]

-

Base-Mediated Deprotection: The standard condition for Fmoc removal is treatment with a 20% solution of piperidine in DMF.[17][18] The deprotection occurs via a β-elimination mechanism, releasing the free amine and generating a dibenzofulvene-piperidine adduct.[19][20]

-

Acid Stability: The Fmoc group is stable to the mild acidic conditions used to cleave side-chain protecting groups like Boc and Trt from other amino acids in the peptide chain. However, it is not stable to strong acids like the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin.

-

Premature Cleavage: While generally stable, some premature cleavage can occur during prolonged coupling steps, especially if an excess of base is used.[19]

Other Degradation Pathways

While racemization is the primary concern, other degradation pathways common to all amino acids should be considered, although the non-functional, aliphatic side chain of norleucine makes it relatively robust.

-

Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the peptide bond can occur, but this is typically not a concern under standard SPPS conditions.

-

Decarboxylation/Deamination: These pathways generally require harsh conditions, such as high temperatures, and are not significant degradation routes during routine peptide synthesis.[21][22]

Protocol: HPLC-Based Assay for Assessing Stereochemical Stability

Objective: To quantify the extent of racemization of this compound during a model coupling reaction.

Methodology: This protocol involves coupling this compound to a model amino acid ester (e.g., H-Gly-OMe) under specific conditions and then analyzing the resulting dipeptide for diastereomeric purity using chiral HPLC.

Materials:

-

Fmoc-N-Me-L-Nle-OH

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

Quenching solution (e.g., 1N HCl)

-

Extraction solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., Na₂SO₄)

-

HPLC system with a chiral column (e.g., Chiralpak)

Procedure:

-

Activation: In a reaction vial, dissolve Fmoc-N-Me-L-Nle-OH (1 equiv.), HATU (1 equiv.), and DIPEA (2 equiv.) in DMF. Stir for a defined pre-activation time (e.g., 2 minutes). Note: Minimize pre-activation time to reduce racemization risk.[4]

-

Coupling: Add a solution of H-Gly-OMe·HCl (1.2 equiv.) and DIPEA (1.2 equiv.) in DMF to the activated mixture.

-

Reaction: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.

-

Work-up: Quench the reaction with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Fmoc Deprotection: Dissolve the crude dipeptide in 20% piperidine in DMF and stir for 30 minutes. Evaporate the solvent.

-

HPLC Analysis: Dissolve the deprotected dipeptide (N-Me-L-Nle-Gly-OMe) in the mobile phase and inject it onto a chiral HPLC column. The L-L and D-L diastereomers will be separated.

-

Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

Caption: Workflow for racemization analysis.

Conclusion and Best Practices

This compound is a valuable reagent for synthesizing peptides with enhanced therapeutic properties. Its successful application hinges on a thorough understanding of its solubility and stability characteristics.

Key Recommendations:

-

Solubility: Always use high-purity, polar aprotic solvents like DMF or NMP for coupling reactions. For challenging sequences, consider co-solvents like DMSO. When quantitative data is critical, perform empirical solubility tests.

-

Stability: Racemization is the most significant stability issue. To mitigate this:

-

Employ modern coupling reagents (HATU, PyAOP) with additives like HOAt or OxymaPure.

-

Use sterically hindered bases (DIPEA, collidine) and avoid excess.

-

Keep coupling times and temperatures to the minimum required for a complete reaction.

-

Monitor reaction completion carefully to avoid unnecessary exposure to coupling conditions.

-

-

Handling and Storage: Store this compound in a cool, dry place (2-8°C) to prevent degradation.[5]

By adhering to these principles and employing the protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance the frontiers of peptide science and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 5. This compound ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-N-Me-Leu-OH | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. ajpamc.com [ajpamc.com]

- 13. benchchem.com [benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. mdpi.com [mdpi.com]

- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 17. peptide.com [peptide.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. chempep.com [chempep.com]

- 20. researchgate.net [researchgate.net]

- 21. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 22. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of N-Methylation on Peptide Proteolytic Stability

Executive Summary

The therapeutic promise of peptides is often undermined by their inherent vulnerability to proteolytic degradation, leading to short in vivo half-lives and limited bioavailability.[1][2] N-methylation, the strategic substitution of a backbone amide proton with a methyl group, has emerged as a cornerstone of modern peptide drug design, offering a powerful solution to this critical challenge.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how N-methylation enhances proteolytic stability. We will explore the underlying molecular mechanisms, detail synthetic strategies and analytical protocols, and present a framework for the rational design of next-generation peptide therapeutics with improved pharmacological profiles.

The Challenge: Proteolytic Degradation of Peptides

Peptides are susceptible to enzymatic cleavage by a vast array of proteases present in biological systems, such as in the digestive tract and bloodstream.[6][7] These enzymes, classified as exopeptidases and endopeptidases, catalyze the hydrolysis of peptide bonds, breaking down the peptide into smaller, inactive fragments.[6][8] This rapid degradation is a primary obstacle to the clinical success of many peptide-based drugs.[1][6]

Proteases recognize and bind to specific amino acid sequences or structural motifs within the peptide backbone.[9][10] The interaction between the protease and the peptide is often stabilized by a network of hydrogen bonds involving the backbone amide protons.[2] Once bound, the protease facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond, leading to its cleavage.[7]

The Solution: N-Methylation as a Steric Shield

N-methylation confers proteolytic resistance primarily through the principle of steric hindrance.[2] The introduction of a methyl group onto the amide nitrogen atom of the peptide backbone introduces significant steric bulk, which physically obstructs the approach of the protease to the scissile peptide bond.[11][12] This "steric shield" disrupts the precise molecular recognition required for enzymatic activity.[2]

Furthermore, the replacement of the amide proton with a methyl group eliminates a key hydrogen bond donor.[13] This disruption of the hydrogen-bonding patterns that proteases rely on for substrate binding further diminishes the affinity of the enzyme for the peptide, thereby inhibiting cleavage.[2] A single N-methylation can confer protection not only at the site of modification but can also reduce proteolysis over a four-residue window.[2]

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Quantifying the Impact: Enhanced Stability in Action

The stabilizing effect of N-methylation is not merely theoretical; it has been extensively demonstrated through in vitro and in vivo studies. The half-life (t½) of peptides in the presence of proteases can be dramatically increased by orders of magnitude with the introduction of one or more N-methylated residues.

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |

| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | |

| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | |

| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | |

| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | |

| Data sourced from a study on N-methyl scanning mutagenesis.[2] |

Experimental Protocols: Synthesis and Stability Assessment

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges due to the increased steric hindrance of the N-methylated amine, which can lead to difficult coupling steps.[14][15] However, robust methods have been developed to overcome these hurdles.

Method 1: Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acids

This is a straightforward approach involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks during standard solid-phase peptide synthesis (SPPS).[4]

Method 2: On-Resin N-Methylation

This versatile and cost-effective method allows for the site-specific methylation of a peptide backbone directly on the solid support.[14][16] A common procedure is outlined below:

Step-by-Step Protocol for On-Resin N-Methylation:

-

Peptide Synthesis: Synthesize the peptide on a solid support up to the residue preceding the desired methylation site using standard Fmoc-SPPS chemistry.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid.

-

Sulfonylation: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base such as diisopropylethylamine (DIEA) in a suitable solvent like dichloromethane (DCM) to protect the primary amine.

-

Methylation: Alkylate the sulfonamide nitrogen using a methylating agent like methyl p-nitrobenzenesulfonate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

-

Sulfonamide Deprotection: Remove the o-NBS protecting group by treatment with a thiol, such as β-mercaptoethanol, and a base like DBU in a solvent like N,N-dimethylformamide (DMF).

-

Continue Peptide Synthesis: Resume standard Fmoc-SPPS to elongate the peptide chain. Special, highly efficient coupling reagents like HATU or PyAOP are often required to couple the next amino acid to the sterically hindered N-methylated amine.[15][17]

Caption: A typical workflow for the on-resin N-methylation of peptides.

In Vitro Proteolytic Stability Assay

A common method to assess the proteolytic stability of peptides is to incubate them with serum or specific proteases and monitor the degradation over time using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]

Step-by-Step Protocol for Serum Stability Assay:

-

Peptide Preparation: Synthesize and purify both the non-methylated and N-methylated peptides to >95% purity using RP-HPLC. Confirm their identity via mass spectrometry.[2]

-

Reaction Setup: Dissolve the peptide in an appropriate assay buffer. Prepare a solution of human serum (or a specific protease like trypsin) in the same buffer.[20][21]

-

Incubation: Initiate the degradation reaction by mixing the peptide solution with the serum/protease solution. Incubate the mixture at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching and Precipitation: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trichloroacetic acid) or a mixture of organic solvents to the aliquot.[18][19] This also serves to precipitate the serum proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

-

Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[18][19]

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from this data.

Broader Implications for Drug Design

While enhancing proteolytic stability is a primary driver for N-methylation, this modification has other profound effects that must be considered during the drug design process:

-

Conformational Control: N-methylation introduces steric constraints that restrict the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[3] This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[3][5]

-

Membrane Permeability and Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide and reduces the energetic penalty of moving from an aqueous to a lipid environment.[3][13] This can significantly improve a peptide's ability to cross cell membranes, a critical factor for oral bioavailability.[1][22][23]

-

Receptor Binding: The conformational changes induced by N-methylation can either enhance or diminish binding affinity for the target receptor.[5][24] Therefore, a systematic "N-methyl scan," where each residue is individually methylated, is often employed to identify positions where the modification is beneficial.[1]

The strategic application of N-methylation has been instrumental in the development of successful peptide-based therapeutics, such as the immunosuppressant Cyclosporine, which contains multiple N-methylated residues.[3][25]

Conclusion

N-methylation is a powerful and versatile strategy in medicinal chemistry for overcoming the intrinsic limitation of proteolytic instability in peptide-based drug candidates. By providing a steric shield and disrupting key enzymatic recognition patterns, this seemingly subtle modification can dramatically extend a peptide's in vivo half-life. The ability to rationally incorporate N-methylated amino acids, guided by a thorough understanding of the synthetic methodologies and a comprehensive assessment of the impact on stability, conformation, and biological activity, empowers researchers to transform promising peptide leads into robust clinical candidates. As our understanding of the complex interplay between N-methylation and peptide properties continues to grow, this technique will undoubtedly remain at the forefront of innovative peptide drug design.

References

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis - Wikipedia [en.wikipedia.org]

- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Khan Academy [khanacademy.org]

- 11. lifetein.com [lifetein.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 17. peptide.com [peptide.com]

- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 22. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms [mdpi.com]

An In-depth Technical Guide to the Conformational Effects of Incorporating N-Methyl-Norleucine

Abstract

The strategic modification of peptide backbones is a cornerstone of modern drug development, aiming to overcome the inherent pharmacological liabilities of native peptides, such as poor metabolic stability and low membrane permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful and nuanced tool for achieving these goals.[1][2] This guide provides an in-depth technical analysis of incorporating a specific N-methylated amino acid, N-methyl-norleucine (NMeNle), into peptide scaffolds. We will explore the profound stereoelectronic consequences of this modification, from the fundamental impact on peptide bond geometry and local conformational freedom to the cascading effects on secondary structure, proteolytic resistance, and overall pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design next-generation peptide therapeutics by leveraging the unique conformational constraints offered by N-methyl-norleucine.

The Rationale for N-Methylation: A Strategic Overview

Peptide therapeutics offer high target selectivity and potency, but their progression into viable drugs is frequently hindered by rapid degradation by proteases and an inability to cross cellular membranes.[3][4] N-methylation addresses these challenges by fundamentally altering the peptide backbone.[5][6] The introduction of a methyl group onto the amide nitrogen accomplishes three critical objectives:

-

Enhanced Proteolytic Stability: The methyl group provides a steric shield, physically obstructing the approach of proteolytic enzymes that recognize and cleave specific peptide bond sequences.[7][8] This steric hindrance is a primary mechanism for increasing a peptide's in vivo half-life.[7][9]

-

Improved Membrane Permeability: The replacement of the amide proton (a hydrogen bond donor) with a non-polar methyl group reduces the peptide's overall hydrogen bonding capacity and increases its lipophilicity.[1][2] This change lowers the energetic penalty for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of cell membranes, thereby improving bioavailability.[5][10][11]

-

Conformational Pre-organization: The steric bulk of the N-methyl group restricts the allowable rotational space around the backbone dihedral angles (Φ, Ψ), reducing the peptide's overall conformational flexibility.[1][2] This can "lock" the peptide into a bioactive conformation, reducing the entropic cost of binding to its target and potentially increasing affinity and selectivity.[1]

Norleucine (Nle) itself is an acyclic isomer of leucine and isoleucine, often used as a non-oxidizable replacement for methionine.[12][13][14] Its N-methylated counterpart, N-methyl-norleucine, therefore serves as a valuable tool for imposing these conformational and pharmacokinetic benefits while maintaining a specific side-chain volume and character.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lifetein.com [lifetein.com]

- 13. Norleucine - Wikipedia [en.wikipedia.org]

- 14. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-N-Me-Nle-OH for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl-methylamino]hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. As a crucial building block in peptide synthesis, particularly in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets, supplier information, and established laboratory safety protocols to offer a comprehensive resource for all personnel handling this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for quick reference. Understanding these characteristics is the first step in a robust safety assessment.

| Property | Value | References |

| CAS Number | 112883-42-8 | [1][2] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.43 g/mol | [1] |

| Melting Point | 110-127 °C | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, and it is harmful if swallowed or inhaled.[3]

| GHS Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

It is important to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with this compound. The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for various operations.

| Operation | Recommended Personal Protective Equipment |

| Weighing and Handling Solid | - Safety goggles with side shields or a face shield- Nitrile or neoprene gloves- Laboratory coat- Respiratory protection (N95 or higher) may be required based on the quantity and duration of handling. |

| Handling Solutions | - Safety goggles- Nitrile or neoprene gloves- Laboratory coat |

| Cleaning Spills | - Safety goggles and face shield- Chemical-resistant gloves (nitrile or neoprene)- Laboratory coat or chemical-resistant apron- Respiratory protection (N95 or higher) |

Step-by-Step Experimental Protocol for Safe Use

The following protocol provides a framework for the safe use of this compound in a typical peptide synthesis workflow.

-

Preparation:

-

Before starting, consult the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

-

Ensure a chemical spill kit is readily accessible.

-

Don the appropriate PPE as outlined in the table above.

-

-

Weighing:

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

-

Use a dedicated, clean spatula and weighing paper.

-

Carefully transfer the desired amount of this compound to a suitable reaction vessel.

-

Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

-

-

Dissolution:

-

Add the solvent to the reaction vessel containing the solid this compound.

-

Use gentle agitation (e.g., magnetic stirring or gentle swirling) to dissolve the solid. Avoid vigorous shaking which could create aerosols.

-

-

Reaction:

-

Conduct the reaction in a closed or contained system whenever possible.

-

If the reaction requires heating, use a well-controlled heating mantle or oil bath within the fume hood.

-

-

Post-Reaction Work-up and Purification:

-

Handle all solutions and subsequent materials with the same level of precaution as the initial compound.

-

Perform extractions and chromatography in a well-ventilated area, preferably within a fume hood.

-

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture and direct sunlight.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Cleanup

-

Small Spills (Solid):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently sweep or scoop the material into a labeled, sealed container for hazardous waste. Avoid creating dust.

-

Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

-

Ventilate the area.

-

-

Small Spills (Solution):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Collect the absorbent material into a labeled, sealed container for hazardous waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of all waste in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety office for specific guidance.

Conclusion

This compound is an invaluable reagent in the field of peptide chemistry and drug development. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe and productive laboratory environment. The causality behind these stringent protocols lies in the precautionary principle: in the absence of complete toxicological data, all necessary measures must be taken to prevent exposure and protect the health of laboratory personnel. This self-validating system of protocols, when followed rigorously, provides a robust framework for the safe and effective use of this important chemical compound.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains with high fidelity.[1][2] The success of Fmoc-based SPPS is critically dependent on the chemical integrity of the Fmoc-protected amino acid building blocks. Improper storage and handling of these reagents can lead to their degradation, introducing impurities that can compromise the synthesis, purification, and biological activity of the final peptide product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-protected amino acids, grounded in the principles of chemical stability and reaction kinetics. It is intended for researchers, scientists, and drug development professionals who rely on high-quality peptide synthesis.

The Chemical Vulnerabilities of Fmoc-Protected Amino Acids

The stability of Fmoc-protected amino acids is governed by the lability of the Fmoc group under basic conditions, a feature that is exploited for its removal during SPPS.[3][4] However, this inherent reactivity also makes these compounds susceptible to degradation if not stored and handled correctly. Key factors that can compromise their integrity include exposure to moisture, elevated temperatures, light, and atmospheric oxygen.

Moisture-Induced Degradation

Moisture is a significant threat to the stability of Fmoc-amino acids.[][6] The presence of water can facilitate the hydrolysis of the carbamate linkage, leading to the formation of the free amino acid and Fmoc-OH. More critically, residual moisture can promote the autocatalytic cleavage of the Fmoc group, especially in the presence of trace amounts of free amino acids.[7]

Thermal Decomposition

Elevated temperatures can accelerate the rate of various degradation pathways.[] While solid Fmoc-amino acids are generally more stable than in solution, prolonged exposure to ambient or higher temperatures can lead to a gradual loss of purity. For long-term storage, maintaining low temperatures is crucial to minimize the kinetic energy available for degradation reactions to occur.[6][8]

Photochemical Sensitivity

The fluorenyl moiety of the Fmoc group is known to be sensitive to light, particularly in solution.[][6] While the solid-state compounds are more robust, prolonged exposure to light, especially UV radiation, should be avoided as a precautionary measure to prevent photochemical degradation.[6]

Common Impurities and Their Formation

Several types of impurities can arise from the synthesis and subsequent degradation of Fmoc-amino acids. Understanding these impurities is key to appreciating the importance of stringent storage and handling protocols.

-

Dipeptides: During the synthesis of Fmoc-amino acids, the activating reagent can sometimes react with an already formed Fmoc-amino acid, leading to the formation of a dipeptide (e.g., Fmoc-Ala-Ala-OH).[9] These impurities can cause the insertion of an extra amino acid residue during peptide synthesis.

-

β-Alanine Derivatives: A common impurity arises from the rearrangement of the Fmoc-OSu reagent used in the synthesis, leading to the formation of Fmoc-β-Ala-OH.[7][9] This can result in the incorrect incorporation of a β-alanine residue into the peptide chain.[9]

-

Free Amino Acids: Incomplete reaction during the introduction of the Fmoc group can leave residual free amino acids.[7] These can lead to multiple additions during a coupling step in SPPS and can also catalyze the degradation of the Fmoc-amino acid during storage.[7]

-

Acetic Acid: Trace amounts of acetic acid, often from residual ethyl acetate from the purification process, can act as a chain terminator during peptide synthesis.

Recommended Storage Conditions

To mitigate the risks of degradation and preserve the high purity of Fmoc-protected amino acids, a multi-tiered storage strategy is recommended, encompassing long-term, short-term, and in-use scenarios.

Long-Term Storage

For extended periods, Fmoc-amino acids should be stored under conditions that minimize all potential degradation pathways.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 5°C | Reduces the rate of chemical degradation and preserves long-term stability.[6][8] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and moisture-related degradation, especially for sensitive amino acids. |

| Container | Tightly sealed, opaque vials | Prevents exposure to atmospheric moisture and light.[6][8] |

| Location | Dark, dedicated freezer or refrigerator | Protects from light and prevents temperature fluctuations from frequent opening.[6] |

Short-Term Storage

For reagents that will be used within a few weeks, slightly less stringent conditions are acceptable, although care should still be taken.

| Parameter | Recommendation | Rationale |

| Temperature | 5°C or room temperature (for very short periods) | Balances accessibility with the need to slow degradation.[8][10] |

| Container | Tightly sealed vials in a desiccator | Provides a dry environment to protect from ambient moisture.[8] |

Best Practices for Handling Fmoc-Amino Acids

Proper handling procedures are as critical as correct storage conditions to prevent contamination and degradation. The following protocols outline the best practices for common laboratory manipulations of Fmoc-amino acids.

Equilibration to Room Temperature

A critical step before opening any refrigerated or frozen reagent is to allow it to fully equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can significantly compromise its stability.[8]

Caption: Workflow for safely bringing Fmoc-amino acids to room temperature.

Weighing and Aliquoting

To maintain the integrity of the bulk supply, it is advisable to aliquot the required amount of reagent for immediate use rather than repeatedly accessing the main stock container.

Experimental Protocol: Weighing and Aliquoting Fmoc-Amino Acids

-

Preparation: Ensure the Fmoc-amino acid container has equilibrated to room temperature inside a desiccator.

-

Inert Atmosphere (Optional but Recommended): For particularly sensitive amino acids or for long-term aliquots, perform weighing inside a glove box with an inert atmosphere.

-

Weighing: Briefly open the container and quickly weigh the desired amount of the powder into a clean, dry, and tared vial.

-

Sealing: Immediately and tightly seal both the main stock container and the new aliquot vial.

-

Purging: Gently purge the headspace of the main stock container with an inert gas (e.g., argon or nitrogen) before final sealing and returning to storage.[8]

-

Labeling: Clearly label the aliquot with the compound name, lot number, and date of aliquoting.

Dissolution for Peptide Synthesis

The dissolution of Fmoc-amino acids is a critical step preceding the coupling reaction in SPPS. The choice of solvent and the dissolution technique can impact the success of the synthesis.

Experimental Protocol: Standard Dissolution of Fmoc-Amino Acids

-

Solvent Selection: Use high-purity, amine-free dimethylformamide (DMF) as the primary solvent. For sparingly soluble Fmoc-amino acids, a small amount of dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be added to the DMF to enhance solubility.[11]

-

Procedure: a. Weigh the desired amount of the Fmoc-amino acid into a clean, dry vial.[11] b. Add the calculated volume of the chosen solvent.[11] c. Vortex the vial for 1-2 minutes to suspend the solid.[11] d. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[11] e. If solubility remains an issue, gentle warming of the solution to approximately 37°C with intermittent vortexing can be employed. However, avoid prolonged or excessive heating to prevent degradation.[11]

-

Immediate Use: Once dissolved, the solution should be used immediately for the coupling reaction to minimize potential degradation in solution.[11]

Caption: Troubleshooting logic for dissolving Fmoc-amino acids.

Analytical Monitoring of Fmoc-Amino Acid Purity

Regular assessment of the purity of Fmoc-amino acid stocks, especially for long-term stored materials or when synthesis issues arise, is a crucial aspect of quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for determining the purity of Fmoc-amino acids.[9] A typical method involves a C18 column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[9] This method can effectively separate the main compound from common impurities such as dipeptides and β-alanine derivatives.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information and is useful for identifying and quantifying impurities that may not be easily resolved by HPLC.[12] Both ¹H and ¹³C NMR can be employed to confirm the structure of the Fmoc-amino acid and to detect the presence of any degradation products or synthesis-related impurities.[13][14]

Conclusion

The chemical integrity of Fmoc-protected amino acids is a prerequisite for the successful synthesis of high-quality peptides. The protocols and guidelines presented in this technical guide, which emphasize storage at low temperatures, in a dry and dark environment, and under an inert atmosphere, are critical for preserving the purity of these essential reagents. By implementing these rigorous storage and handling procedures, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable, reproducible, and successful outcomes in solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Nle-OH into Bioactive Peptides

Abstract

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve membrane permeability.[1][2] This guide provides a comprehensive technical overview and detailed protocols for utilizing Fmoc-N-Me-Nle-OH, a non-proteinogenic N-methylated amino acid, in solid-phase peptide synthesis (SPPS). We will explore the unique advantages conferred by the N-methyl-norleucine moiety, address the significant synthetic challenges posed by its steric hindrance, and provide validated protocols for its efficient incorporation using both manual and automated SPPS platforms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-methylation to optimize peptide-based therapeutics.

Introduction: The Strategic Advantage of N-Methyl-Norleucine

N-methylation of the peptide backbone, the replacement of an amide proton with a methyl group, is a subtle yet profound modification. This single alteration removes a hydrogen bond donor, which introduces significant steric constraints that restrict the conformational freedom of the peptide backbone.[1][3] This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[3] Furthermore, the N-methyl group acts as a steric shield, effectively blocking access for proteolytic enzymes and dramatically increasing the peptide's metabolic stability and in vivo half-life.[4][5]

The choice of Norleucine (Nle) , an isomer of leucine, is equally strategic. It serves as a non-oxidizable isostere for methionine.[6][7] By replacing methionine with norleucine, researchers can eliminate the risk of oxidation of the thioether side chain, a common in vivo and in vitro degradation pathway, without significantly altering the side chain's hydrophobicity and steric profile.[7]

The combination, N-methyl-norleucine (N-Me-Nle) , therefore offers a dual advantage:

-

Enhanced Proteolytic Resistance: Courtesy of the N-methyl group.[4]

-

Oxidative Stability: Courtesy of the norleucine side chain.

However, the very steric bulk that provides these benefits also presents the primary challenge in its synthetic incorporation.

Physicochemical Properties of this compound

A thorough understanding of the building block is critical for successful synthesis. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | Fmoc-N-methyl-L-norleucine | [8][9] |

| CAS Number | 112883-42-8 | [2][8] |

| Molecular Formula | C₂₂H₂₅NO₄ | [2][8] |

| Molecular Weight | 367.44 g/mol | [2][8] |

| Appearance | White to off-white powder/solid | [8] |

| Melting Point | 112 - 125 °C | [8] |

| Optical Rotation | [α]²⁰/D = -22 ± 2° (c=1 in DMF) | [8] |

| Storage Conditions | 2 - 8 °C, keep away from moisture | [2][8] |

| Purity | ≥96.0% (HPLC) | [2] |

The Core Challenge: Overcoming Steric Hindrance in Coupling

The central difficulty in incorporating this compound lies in the steric hindrance at the secondary amine.[6][10] The N-methyl group and the adjacent fluorenylmethoxycarbonyl (Fmoc) group create a crowded environment that impedes the approach of the activated carboxyl group of the incoming amino acid during the coupling step.[10] This is particularly challenging when coupling another amino acid onto the N-Me-Nle residue.

This steric clash leads to sluggish and inefficient coupling reactions, often resulting in:

-

Low Coupling Yields: Leading to a higher proportion of deletion sequences (peptides missing the intended amino acid).[10]

-

Required Harsh Conditions: Necessitating more potent reagents and longer reaction times, which can increase the risk of side reactions like racemization.[1]

-

On-Resin Aggregation: Hydrophobic sequences containing N-Me-Nle can be prone to aggregation on the solid support, further blocking reactive sites.[10][11]

Standard coupling reagents used in SPPS, such as DIC/HOBt, are often ineffective at driving these sterically demanding reactions to completion.[12] Therefore, the use of highly reactive coupling reagents is mandatory.

Recommended Coupling Reagents: A Comparative Overview

For the successful incorporation of this compound, aminium/uronium or phosphonium salt-based reagents are strongly recommended due to their high reactivity.[12][13]

| Reagent | Class | Key Advantages | Considerations |

| HATU | Aminium Salt | Highly reactive, excellent for hindered couplings, low racemization risk.[14][15] | Higher cost. Potential for guanidinylation of the N-terminus if pre-activation is not performed correctly.[15] |

| HCTU | Aminium Salt | Reactivity comparable to HATU, often more cost-effective.[15][16] | Similar potential for side reactions as HATU. |

| COMU | Aminium Salt | Efficiency comparable to HATU, with a better safety profile (incorporates Oxyma Pure instead of explosive HOBt/HOAt). Excellent for microwave-assisted SPPS.[16][17] | Relatively newer, may be less widely stocked than HATU/HBTU. |

| PyAOP | Phosphonium Salt | Strong activating agent, no risk of guanidinylation.[12] | Byproducts can be more challenging to remove in solution-phase synthesis. |

| PyBOP | Phosphonium Salt | Efficient coupling, often used with HOAt for N-methyl amino acids.[12] | Less reactive than HATU for the most challenging couplings. |

Recommendation: For most applications involving this compound, HATU or COMU are the preferred choices due to their superior reactivity and proven efficacy in overcoming steric hindrance.

Experimental Protocols

The following protocols are designed as a robust starting point for the incorporation of this compound. Optimization may be required depending on the specific peptide sequence.

General Workflow for SPPS

The overall process for incorporating an N-methylated amino acid follows the standard SPPS cycle, with critical modifications to the coupling step.

Caption: General SPPS workflow for incorporating this compound.

Protocol 1: Manual SPPS Coupling of this compound

This protocol is designed for a standard manual synthesis setup.

Materials:

-

Fmoc-deprotected peptide-resin in a reaction vessel

-

This compound

-

HATU (or COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Bromophenol Blue solution for monitoring

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed with 20% piperidine in DMF and the resin has been thoroughly washed with DMF (5-7 times). Swell the resin in DMF for at least 30 minutes.[18]

-

Amino Acid Activation (Pre-activation is critical):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. For difficult sequences (e.g., coupling onto another hindered or N-methylated residue), extend the coupling time to 4 hours or perform a double coupling.[12]

-

-

Monitoring the Coupling:

-

Take a small sample of resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Bromophenol Blue test. A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.[10]

-

Note: The Kaiser test will give a false negative result for the secondary amine of N-Me-Nle and should not be used.[12]

-

-

Recoupling (if necessary): If the Bromophenol Blue test is positive, drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated this compound.

-

Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Proceed to the next cycle: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Automated SPPS Coupling of this compound

This protocol is a general guideline for automated synthesizers. Specific parameters may need to be adjusted based on the instrument's software and capabilities.

Reagents:

-

This compound solution in DMF

-

Coupling reagent solution (e.g., HATU or HCTU in DMF)

-

Activation base solution (e.g., DIPEA in DMF or NMP)

-

Deprotection solution (20% piperidine in DMF)

-

Washing solvents (DMF, DCM)

Programming the Synthesizer:

-

Define a Special Coupling Method: In the synthesizer's software, create a specific coupling method for this compound.

-

Increase Coupling Time: Program a longer coupling time compared to standard amino acids. A minimum of 60-120 minutes is a good starting point.[18]

-

Incorporate Double Coupling: Program the instrument to perform the coupling step twice consecutively without an intermediate deprotection step.

-

Reagent Equivalents: Ensure the protocol delivers the correct equivalents (e.g., 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA).

-

Microwave Application (if available): For microwave-assisted synthesizers, using a moderate temperature (e.g., 50-75°C) for a shorter duration (e.g., 10-30 minutes) can significantly improve coupling efficiency. However, this must be optimized to avoid racemization.[10]

-

Post-Coupling Wash: Ensure a thorough washing protocol is in place after the coupling step to remove all excess reagents and byproducts.

Protocol 3: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin and side-chain protecting groups removed. The N-methyl group is stable to standard TFA cleavage conditions.

Reagents:

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[11]

-

Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

-

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[19]

-

-

Peptide Precipitation:

-

Filter the resin from the cleavage mixture into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.

-

-

Isolation:

-

Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.